Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3,5-Difluoro-4-methylphenylboronic Acid Pinacol Ester
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3,5-Difluoro-4-methylphenylboronic Acid Pinacol Ester
Executive Summary
In modern organic synthesis and medicinal chemistry, the precise installation of functionalized aryl groups is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,5-Difluoro-4-methylphenylboronic acid pinacol ester (CAS: 2094504-03-5) has emerged as a highly specialized and valuable building block[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties & Structural Analysis
Understanding the baseline physical properties of this reagent is critical for handling, storage, and reaction optimization. The quantitative data is summarized in Table 1 below[2][3].
Table 1: Physicochemical Properties of CAS 2094504-03-5
| Property | Value |
| Chemical Name | 2-(3,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2094504-03-5 |
| Molecular Formula | C₁₃H₁₇BF₂O₂ |
| Molecular Weight | 254.08 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 299.9 ± 40.0 °C (at 760 mmHg) |
| Flash Point | 135.2 ± 27.3 °C |
| Refractive Index | 1.470 |
Structural Rationale and Causality
The architecture of this molecule is deliberately engineered to balance reactivity and stability:
-
3,5-Difluoro Substitution: Fluorine atoms are highly electronegative. Their inductive electron-withdrawing effect significantly lowers the pKa of the boronic center (increasing its Lewis acidity)[4]. This facilitates the rapid formation of the quaternary boronate complex upon the addition of a base, which is the active species required for the transmetalation step in cross-coupling.
-
4-Methyl Group: The para-methyl group provides a lipophilic anchor. In medicinal chemistry, this moiety is frequently used to project into and occupy hydrophobic pockets within target proteins, enhancing binding affinity[5].
-
Pinacol Ester Protection: Fluorinated arylboronic acids are notoriously susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond)[6]. The bulky pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester provides intense steric shielding and thermodynamic stability, drastically reducing the rate of prehydrolytic degradation and allowing the productive cross-coupling pathway to dominate[6][7].
Mechanistic Role in Cross-Coupling Reactions
The primary utility of 3,5-difluoro-4-methylphenylboronic acid pinacol ester is as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. The presence of the electron-withdrawing fluorine atoms makes the transmetalation step highly sensitive to the choice of base and solvent. A biphasic system (e.g., 1,4-Dioxane/H₂O) is typically employed because water is required to either hydrolyze the pinacol ester in situ or directly form the reactive hydroxyboronate anion[6].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic ester.
Experimental Workflow: Standardized Suzuki-Miyaura Coupling Protocol
To ensure high yields and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls and specific causality-driven steps to prevent common failure modes such as catalyst oxidation or substrate protodeboronation.
Step-by-Step Methodology
-
Reagent Preparation & Internal Standardization:
-
Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 3,5-difluoro-4-methylphenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv). Add 0.1 equiv of biphenyl as an internal standard.
-
Causality: The slight excess of the boronic ester compensates for any minor protodeboronation[6]. The internal standard allows for precise quantitative tracking of the reaction progress via HPLC.
-
-
Solvent Addition & Degassing:
-
Action: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Subject the flask to three rigorous freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
-
Causality: Pd(0) is highly sensitive to atmospheric oxygen, which irreversibly oxidizes it to an inactive Pd(II) dead-end complex. Degassing is the single most critical step for reaction viability.
-
-
Reaction Execution & In-Process Control (IPC):
-
Action: Heat the reaction mixture to 80 °C. At t = 2h and t = 4h, withdraw a 10 µL aliquot, dilute in MeCN, filter, and analyze via HPLC.
-
Causality: This self-validating step ensures the catalytic cycle is active. If the aryl halide ceases to consume between the 2h and 4h marks, it indicates catalyst deactivation, prompting the addition of a 0.02 equiv catalyst spike.
-
-
Workup & Purification:
-
Action: Cool to room temperature, quench with water, and extract three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
-
Orthogonal Validation:
-
Action: Confirm the structure and purity of the isolated biaryl product using ¹H/¹⁹F NMR and High-Resolution Mass Spectrometry (HRMS).
-
Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Applications in Drug Development
The 3,5-difluoro-4-methylphenyl moiety is a privileged structure in contemporary medicinal chemistry, utilized to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs):
-
PARP1 Inhibitors: In the rational design of highly selective poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, the incorporation of the 3,5-difluoro-4-methylphenyl group has been shown to significantly enhance the capability of the small molecule to cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system malignancies[8].
-
LSD1 Inhibitors: During the optimization of Lysine Specific Demethylase 1 (LSD1) inhibitors for the treatment of Acute Myelogenous Leukemia (AML), researchers found that the 4-methylphenyl group stretches into a large hydrophobic pocket of the enzyme. The specific introduction of fluorine atoms onto this ring modulates the electronic distribution, improving the overall potency and pharmacokinetic profile of the lead compounds[5].
References
- BoronPharm. "2094504-03-5 | 3,5-Difluoro-4-methylphenylboronic acid pinacol ester".
- Guidechem. "2094504-03-5 - CID 131676913 - Sale from Quality Suppliers".
- Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance".
- Journal of Medicinal Chemistry (ACS Publications). "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors".
- Molecules (PMC). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds".
- Journal of the American Chemical Society (ACS Publications). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis".
Sources
- 1. boronpharm.com [boronpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. boronpharm.com [boronpharm.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
